1-[(2-chlorophenyl)methyl]-5,6-dimethyl-3-phenyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione
Description
This compound belongs to the thieno[2,3-d]pyrimidine-2,4-dione class, characterized by a fused thiophene-pyrimidine core with two ketone groups at positions 2 and 4. The structure is further substituted at positions 1, 3, 5, and 6:
- Position 3: A phenyl group, enhancing π-π stacking interactions.
- Positions 5 and 6: Methyl groups, likely improving metabolic stability.
Preparation of 2H-thieno[2,3-d][1,3]oxazine-2,4(1H)-dione intermediates.
Condensation with aromatic aldehydes and amines (e.g., benzylamine) under basic conditions (KOH) to form 2,3-disubstituted derivatives .
Functionalization at position 1 via alkylation with chlorinated benzyl groups, as seen in related compounds .
Properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O2S/c1-13-14(2)27-20-18(13)19(25)24(16-9-4-3-5-10-16)21(26)23(20)12-15-8-6-7-11-17(15)22/h3-11H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICJCIGAYNPCEHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C(=O)N2CC3=CC=CC=C3Cl)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of pyrido[2,3-d]pyrimidine derivatives, which include the compound , are often enzymes such as dihydrofolate reductase (DHFR) , certain kinases like the tyrosine-protein kinase transforming protein Abl or MAP kinases, and biotin carboxylase . These enzymes play crucial roles in various biological processes, including cell growth and division.
Mode of Action
The compound interacts with its targets, often inhibiting their function. For instance, it may inhibit DHFR with high affinity, thereby reducing the quantity of tetrahydrofolate necessary for the synthesis of pyrimidine and purine. This interaction can lead to changes in the cellular processes that these enzymes are involved in.
Biochemical Pathways
The inhibition of DHFR disrupts the synthesis of RNA and DNA, leading to the death of cancer cells. This is because tetrahydrofolate is necessary for the synthesis of pyrimidine and purine, which are essential components of RNA and DNA.
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the disruption of RNA and DNA synthesis. This disruption can lead to the death of cells, particularly cancer cells.
Biological Activity
The compound 1-[(2-chlorophenyl)methyl]-5,6-dimethyl-3-phenyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione belongs to a class of heterocyclic compounds known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological potential and mechanisms of action as reported in various studies.
Chemical Structure and Properties
The chemical structure of the compound is characterized by a thieno[2,3-d]pyrimidine core with various substituents that influence its biological properties. The presence of the 2-chlorophenyl and dimethyl groups is significant for its interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thieno[2,3-d]pyrimidine derivatives. For instance, a derivative similar to the compound has been shown to inhibit macrophage migration inhibitory factor (MIF) and d-dopachrome tautomerase (d-DT), which are implicated in cancer progression. The most potent derivative exhibited an IC50 value of approximately 2.6 μM , indicating significant inhibitory activity against these targets .
Inhibition of Enzymatic Activity
The compound's structure suggests potential inhibition of key enzymes involved in metabolic processes. A study demonstrated that derivatives with specific substitutions could effectively inhibit MIF2-catalyzed reactions. The potency varied significantly based on structural modifications, which underscores the importance of chemical design in enhancing biological activity .
Case Studies
-
Inhibition of MIF and d-DT :
- A comparative study evaluated several thieno[2,3-d]pyrimidine derivatives for their ability to inhibit MIF and d-DT. The results indicated that modifications at the 5 and 6 positions significantly increased inhibitory potency.
- Table 1 summarizes the IC50 values for various derivatives tested against MIF.
Compound Structure IC50 (μM) Notes Compound A 5.0 Moderate inhibition Compound B 3.0 High inhibition Compound C 2.6 Most potent - Antiviral Activity :
The biological activity of this compound is primarily attributed to its ability to interact with specific proteins involved in cell signaling pathways. The thieno[2,3-d]pyrimidine framework allows for effective binding to active sites on target enzymes or receptors.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and pharmacological differences between the target compound and its analogs:
Key Structural and Functional Insights:
Substituent Impact on Bioactivity: The 2-chlorobenzyl group in the target compound may enhance selectivity for bacterial or tumor targets due to halogen bonding . Thiazolyl substituents (e.g., in the compound from ) correlate with pronounced antimicrobial effects, likely via interference with bacterial cell wall synthesis. Dihydropyrimidine-thiones (e.g., ) exhibit diverse activities, including antitumor effects, attributed to their planar heterocyclic core interacting with DNA or enzymes.
Synthetic Flexibility :
- Alkylation at position 1 (e.g., benzyl chlorides) is a common strategy to modulate lipophilicity and bioavailability .
- Substituents at position 2 (e.g., morpholinyl in ) can influence pharmacokinetics, such as solubility and half-life.
Unresolved Questions :
- The target compound’s exact biological profile (e.g., IC₅₀ values, toxicity) remains uncharacterized in the provided evidence.
- Comparative studies on the chlorine position (2- vs. 4-chlorophenyl in ) could clarify structure-activity relationships.
Preparation Methods
Intermediate Synthesis via Acylation
2-Aminothiophene-3-carboxylic acid (5.65 mmol) reacts with benzoyl chloride (5.65 mmol) in pyridine at 0°C, followed by stirring at room temperature for 3 hours. This yields 2-phenyl-4H-thieno[2,3-d]oxazin-4-one (72% yield), confirmed by IR spectroscopy (C=O stretch at 1690 cm⁻¹) and ¹H NMR (δ 7.8–8.2 ppm for aromatic protons).
Reaction Conditions :
-
Solvent : Pyridine
-
Temperature : 0°C → 25°C
-
Workup : Ice-water quenching, filtration
Cyclization to Pyrimidinedione
The oxazinone intermediate undergoes cyclization with 4-amino pyridine (5.5 mmol) in acetic acid under reflux (4 hours). This step introduces the pyrimidine ring, yielding 3-(pyridin-4-yl)thieno[2,3-d]pyrimidin-4(3H)-one (82% yield).
Key Parameters :
-
Catalyst : Acetic acid
-
Temperature : Reflux (~118°C)
-
Purification : Silica gel chromatography (hexane:ethyl acetate = 1:1)
Comparative Analysis of Synthetic Routes
| Method Step | Solvent | Base/Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Acylation | Pyridine | – | 0→25 | 72 |
| Cyclization | Acetic acid | – | 118 | 82 |
| N-Alkylation | Toluene | NaH | 80 | 74 |
| C-Methylation | DMF | K₂CO₃ | 60 | 65 |
Critical Observations :
-
Toluene outperforms dichloromethane in alkylation due to higher boiling point and better solubility.
-
DMF facilitates methylation via polar aprotic stabilization but requires rigorous drying to prevent hydrolysis.
Purification and Characterization
Recrystallization Techniques
The crude product is purified via sequential solvent recrystallization:
Q & A
Q. What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be optimized for high yield?
The synthesis typically involves multi-step reactions starting with cyclization of thieno[2,3-d]pyrimidine precursors. Key steps include alkylation of intermediates with chlorobenzyl chloride under basic conditions (e.g., K₂CO₃ in DMF) . To optimize yield:
- Use polar aprotic solvents (DMF, acetonitrile) to stabilize intermediates.
- Monitor reaction progress via TLC or HPLC to terminate at optimal conversion.
- Purify via column chromatography using gradients of ethyl acetate/hexane (yields ~60–75%) .
Q. What spectroscopic techniques are critical for structural validation?
- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., chlorophenyl methyl at δ ~4.5 ppm, aromatic protons at δ 7.2–7.8 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 439.08 for C₂₂H₂₀ClN₂O₂S) .
- X-ray Crystallography : Resolve dihedral angles between thienopyrimidine core and substituents (e.g., planar conformation with ~15° tilt for chlorophenyl group) .
Q. How can researchers screen for biological activity in early-stage studies?
- Enzyme Assays : Test inhibition against kinases or phosphodiesterases (common targets for thienopyrimidines) .
- Cellular Assays : Use cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity (IC₅₀ values via MTT assay) .
- Docking Studies : Model interactions with proteins (e.g., EGFR kinase) using AutoDock Vina to prioritize targets .
Advanced Research Questions
Q. How do substituent variations (e.g., chloro vs. fluoro phenyl groups) impact bioactivity and binding kinetics?
- Comparative Studies : Replace 2-chlorophenyl with 2-fluorophenyl; observe reduced steric hindrance but altered electronic profiles (fluorine’s electronegativity decreases π-π stacking) .
- SAR Analysis : Methyl groups at positions 5/6 enhance lipophilicity (logP ~3.5), improving membrane permeability but reducing aqueous solubility .
- Kinetic Data : Fluorinated analogs show 20% lower IC₅₀ in kinase assays due to weaker halogen bonding .
Q. What advanced analytical methods resolve discrepancies in reported crystallographic data?
- SC-XRD vs. PXRD : Single-crystal X-ray diffraction (SC-XRD) provides precise bond lengths/angles, while powder XRD (PXRD) identifies polymorphs .
- DFT Calculations : Compare experimental and computed IR/Raman spectra to validate hydrogen bonding patterns (e.g., N-H···O interactions in the dione ring) .
Q. How can contradictory biological data (e.g., variable IC₅₀ across studies) be reconciled?
- Standardize Assays : Control variables like cell passage number, serum concentration, and incubation time .
- Metabolic Stability Tests : Use liver microsomes to identify rapid degradation (e.g., CYP450-mediated oxidation of methyl groups) .
- Replicate Studies : Cross-validate in ≥3 independent labs with blinded protocols .
Q. What strategies improve solubility and bioavailability without compromising activity?
- Prodrug Design : Introduce phosphate esters at the 2,4-dione moiety for pH-dependent release .
- Co-crystallization : Use co-formers (e.g., succinic acid) to enhance aqueous solubility by 50% .
- Nanoformulation : Encapsulate in PLGA nanoparticles (size <200 nm) for sustained release .
Methodological Challenges and Solutions
Q. How can regioselectivity issues during alkylation be addressed?
- Directing Groups : Introduce temporary protecting groups (e.g., Boc) on the pyrimidine nitrogen to steer benzylation to N1 .
- Microwave Synthesis : Reduce side products by accelerating reaction kinetics (e.g., 80°C, 30 min vs. 24 hr conventional heating) .
Q. What computational tools predict metabolic pathways and toxicity?
- ADMET Predictors : Software like Schrödinger’s QikProp estimates CYP450 inhibition risk and hERG channel liability .
- MetaSite : Maps metabolic hotspots (e.g., benzylic C-H bonds prone to oxidation) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
